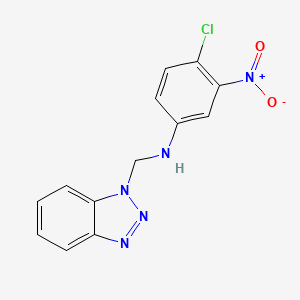

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is a compound with the empirical formula C14H12N4O and a molecular weight of 252.27 . It’s used as a reactant for various reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .

Synthesis Analysis

Benzotriazole methodology has been used extensively as a versatile synthetic tool. It’s been used for the general o-aminoalkylation of phenols . Phenols are selectively aminoalkylated in the ortho position by the displacement of the benzotriazole moiety from N-[α-(dialkylamino)alkyl]-benzotriazoles with phenolate anions .Chemical Reactions Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” is used as a reactant for various reactions including amidoalkylation reactions, substitution of the benzotriazolyl group with allyl samarium bromide, and dipolar cycloaddition reactions .Physical And Chemical Properties Analysis

“N-(1H-Benzotriazol-1-ylmethyl)benzamide” has a melting point of 168-172 °C . “N-(1H-Benzotriazol-1-ylmethyl)formamide” has the empirical formula C8H8N4O and a molecular weight of 176.18 .Aplicaciones Científicas De Investigación

Photoluminescent Materials and Dyes

N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline has been investigated for its photoluminescent properties. Researchers have explored its potential as a fluorescent dye or a component in luminescent materials. Its emission characteristics under UV light excitation could find applications in optoelectronics, sensors, and imaging systems .

Hydrogen-Bonding Studies

The solid-state structure of this compound reveals intermolecular N⋯HO hydrogen bonds, rather than intramolecular ones. Understanding these bonding interactions is crucial for crystal engineering and designing functional materials. Researchers have used single-crystal X-ray diffraction to analyze these hydrogen-bonding patterns .

Peptide Synthesis

Benzotriazole derivatives play a vital role in peptide synthesis. For in situ activation during peptide coupling, reagents like O-(benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) have been employed. These reagents facilitate efficient peptide bond formation, making them essential tools in the field of biochemistry .

Organic Synthesis and Mannich Reactions

The benzotriazole methodology has been widely used in organic synthesis. N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline can serve as a versatile intermediate in Mannich-type condensations. It allows for the selective aminoalkylation of phenols, leading to the synthesis of diverse compounds, including 1,1-bis(2-hydroxyaryl)alkanes and o-quinone methides .

Salan Ligand Precursor

Researchers have explored the synthesis of salans (chiral ligands) using benzotriazole derivatives. For instance, 1,3-bis((1H-benzotriazol-1-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole serves as a precursor for benzimidazolidine-based salans. These ligands find applications in asymmetric catalysis and coordination chemistry .

Materials Science and Crystal Engineering

Understanding the crystal packing and hydrogen-bonding networks of N-(1H-benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline contributes to materials design. By manipulating intermolecular interactions, researchers can tailor properties such as solubility, stability, and optical behavior in crystalline materials .

Mecanismo De Acción

Direcciones Futuras

Benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells . They have also exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Propiedades

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-4-chloro-3-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c14-10-6-5-9(7-13(10)19(20)21)15-8-18-12-4-2-1-3-11(12)16-17-18/h1-7,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHBGKSEGKRUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-methoxybenzyl)-2-((3-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2563187.png)

![N-[(4-Chlorophenyl)methyl]-4-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidine-1-carboxamide](/img/structure/B2563192.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2563194.png)

![7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride](/img/structure/B2563195.png)

![3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B2563197.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)

![2-(4-methylbenzoyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2563200.png)